molecular formula C10H12FN B13591887 3-(3-Fluoro-5-methylphenyl)azetidine

3-(3-Fluoro-5-methylphenyl)azetidine

Cat. No.: B13591887
M. Wt: 165.21 g/mol
InChI Key: DMJHCTKGUAGGPA-UHFFFAOYSA-N
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Description

3-(3-Fluoro-5-methylphenyl)azetidine is a four-membered nitrogen-containing heterocyclic compound Azetidines, including this compound, are known for their strained ring structure, which makes them valuable intermediates in organic synthesis

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-5-methylphenyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the azetidine ring to more saturated amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce saturated amines.

Scientific Research Applications

3-(3-Fluoro-5-methylphenyl)azetidine has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Fluoro-5-methylphenyl)azetidine is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination enhances its chemical stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

3-(3-fluoro-5-methylphenyl)azetidine

InChI

InChI=1S/C10H12FN/c1-7-2-8(4-10(11)3-7)9-5-12-6-9/h2-4,9,12H,5-6H2,1H3

InChI Key

DMJHCTKGUAGGPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)C2CNC2

Origin of Product

United States

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